Didestriazole Anastrozole Dimer Impurity
Overview
Description
Didestriazole Anastrozole Dimer Impurity: is a synthetic impurity that is created during the synthesis of anastrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer . This compound has been studied as a possible metabolite of anastrozole, but its role in metabolism is not well understood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Didestriazole Anastrozole Dimer Impurity involves complex synthetic routes. The compound is formed during the synthesis of anastrozole, which includes multiple steps of chemical reactions involving nitrile and methyl groups . The specific reaction conditions, such as temperature, pressure, and solvents used, are crucial to ensure the formation of this impurity.
Industrial Production Methods: Industrial production of this compound is typically carried out in controlled environments to maintain the purity and quality of the compound. The process involves the use of high-quality reagents and precise control of reaction parameters to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Didestriazole Anastrozole Dimer Impurity undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the nitrile groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry: In chemistry, Didestriazole Anastrozole Dimer Impurity is used as a reference standard for analytical methods to ensure the purity and quality of anastrozole .
Biology: In biological research, this compound is studied to understand its role as a possible metabolite of anastrozole and its effects on biological systems .
Medicine: In medicine, the compound is used in research to study the pharmacokinetics and metabolism of anastrozole, providing insights into its safety and efficacy .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and reliability of anastrozole production .
Mechanism of Action
The mechanism of action of Didestriazole Anastrozole Dimer Impurity is not well understood. as a possible metabolite of anastrozole, it may interact with similar molecular targets and pathways. Anastrozole works by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens . This inhibition reduces estrogen levels, which is beneficial in treating hormone receptor-positive breast cancer .
Comparison with Similar Compounds
Anastrozole Impurity A: Another impurity formed during the synthesis of anastrozole.
Anastrozole Dimer Impurity: A related dimer impurity with a different molecular structure.
Anastrozole EP Impurity I: An impurity listed in the European Pharmacopoeia.
Uniqueness: Didestriazole Anastrozole Dimer Impurity is unique due to its specific molecular structure and formation pathway. Its role as a possible metabolite of anastrozole and its presence in the synthesis process make it a compound of interest in both research and industrial applications .
Properties
IUPAC Name |
2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3/c1-18-8-20(12-21(9-18)24(3,4)15-27)14-26(7,17-29)23-11-19(2)10-22(13-23)25(5,6)16-28/h8-13H,14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIROKRYFYWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581004 | |
Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918312-71-7 | |
Record name | 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .alpha.1-[[3-(1-cyano-1-methylethyl)-5-methylphenyl]methyl]-.alpha.1,.alpha.3,.alpha.3,5-tetramethyl-1,3-benzenediacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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